4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
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Overview
Description
4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple quinoline rings and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves several steps. One common method starts with the reaction of aniline derivatives with malonic acid equivalents . This is followed by cyclization reactions to form the quinoline rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different properties and applications depending on the specific reactions and conditions used .
Scientific Research Applications
4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biological pathways. The hydroxy and quinoline groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolone
- 2-hydroxyquinoline
- 4-hydroxyquinoline
Uniqueness
What sets 4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one apart is its complex structure, which includes multiple quinoline rings and hydroxy groups. This unique structure contributes to its diverse chemical reactivity and wide range of applications in various fields .
Properties
Molecular Formula |
C40H30N4O4 |
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Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C40H30N4O4/c1-25(35-37(45)31-20-9-11-22-33(31)43(39(35)47)29-16-5-3-6-17-29)41-27-14-13-15-28(24-27)42-26(2)36-38(46)32-21-10-12-23-34(32)44(40(36)48)30-18-7-4-8-19-30/h3-24,45-46H,1-2H3 |
InChI Key |
GZHSXTPXMRMBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C5=C(C6=CC=CC=C6N(C5=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
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